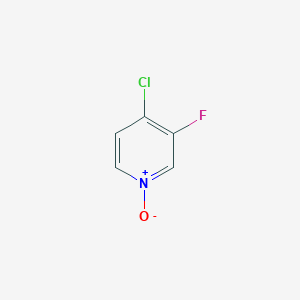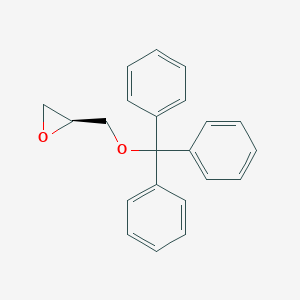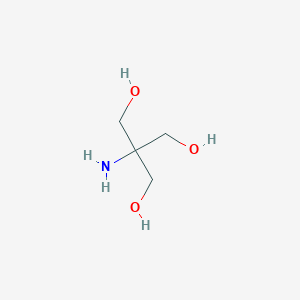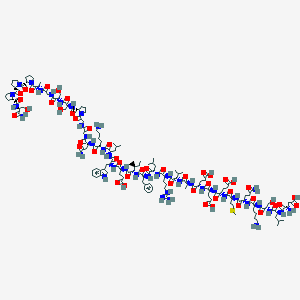
Exendin (9-39)
描述
Exendin (9-39) is a peptide that acts as an antagonist of the glucagon-like peptide-1 (GLP-1) receptor. It is derived from exendin-4, which is a 39 amino acid peptide isolated from the salivary secretions of the Gila monster (Heloderma suspectum) and shares 53% sequence similarity with GLP-1 . Exendin (9-39) has been shown to correct fasting hypoglycemia in SUR-1–/– mice by lowering cAMP in pancreatic β-cells and inhibiting insulin secretion . This peptide has potential therapeutic implications for conditions such as congenital hyperinsulinism and type 2 diabetes .
Synthesis Analysis
Exendin (9-39) is synthesized as a truncated form of exendin-4, which is a potent agonist of the GLP-1 receptor. The synthesis involves the removal of the first eight amino acids of exendin-4, resulting in a peptide that acts as an antagonist at the GLP-1 receptor . This modification is crucial for its function, as the truncated peptide inhibits the actions of GLP-1 and exendin-4, such as stimulation of insulin secretion and cAMP production .
Molecular Structure Analysis
The molecular structure of exendin (9-39) is characterized by the absence of the first eight amino acids of exendin-4, which is essential for its antagonistic properties. The structure of exendin-4, from which exendin (9-39) is derived, is similar to that of GLP-1, with a 53% amino acid homology . The structural relationship between exendin (9-39) and GLP-1 is critical for its ability to interact with the GLP-1 receptor and modulate its activity .
Chemical Reactions Analysis
Exendin (9-39) interacts with the GLP-1 receptor, leading to a decrease in intracellular cAMP levels and a reduction in insulin secretion . This interaction is receptor-dependent and is not due to the endogenous production of GLP-1, as it occurs even in the absence of detectable preproglucagon mRNA levels and GLP-1 . The peptide also inhibits the glucose-stimulated insulin secretion (GSIS) in a cAMP-dependent manner .
Physical and Chemical Properties Analysis
The physical and chemical properties of exendin (9-39) are influenced by its peptide nature. It is a competitive antagonist of GLP-1, which means it binds to the same receptor as GLP-1 but does not activate it . The peptide's actions are dose-dependent, and it has been shown to decrease insulin action and the disposition index in healthy humans . Additionally, exendin (9-39) can reduce the likelihood of hypoglycemia in children with hyperinsulinism .
Relevant Case Studies
In a study involving SUR-1–/– mice, exendin (9-39) was found to raise fasting blood glucose levels to those of wild-type littermates, without affecting glucose tolerance, body weight, or insulin sensitivity . Another study demonstrated that exendin (9-39) decreases insulin action and the disposition index in healthy humans, suggesting that it has direct effects on hormone secretion and β-cell function as well as glucose metabolism . In children with congenital hyperinsulinism, exendin (9-39) increased fasting and postprandial plasma glucose and decreased the incidence of hypoglycemia .
科学研究应用
胰岛素过多症的治疗潜力
先天性胰岛素过多症的治疗:已经研究了Exendin(9-39)对增加空腹和餐后血浆葡萄糖、降低儿童胰岛素过多症低血糖发生率的潜力。一项研究支持了Exendin(9-39)在预防儿童胰岛素过多症空腹和蛋白诱导低血糖方面的治疗潜力,显示出低血糖发生可能性的显著降低(Stefanovski et al., 2022)。
先天性胰岛素过多症的药代动力学:探讨了Exendin‐(9‐39)在先天性胰岛素过多症患者中的药代动力学,提出了在新生儿临床试验中的最佳给药方案 (Ng et al., 2018)。
诊断和成像应用
胰岛素β细胞量的PET成像:一项研究合成了[(18)F]exendin(9-39)用于大鼠胰岛素β细胞量的正电子发射断层扫描(PET)成像,尽管未观察到与胰岛素含量的特异性结合相关性 (Wang et al., 2012)。
胰岛素瘤成像:研究了Exendin(9-39)衍生物作为单光子发射计算机断层扫描(SPECT)的胰岛素瘤成像探针,在胰岛素瘤小鼠模型中显示出高肿瘤摄取 (Kimura et al., 2017)。
代谢和细胞影响
对葡萄糖和胰岛素代谢的影响:一项研究发现Exendin-(9,39)对健康受试者的激素分泌、β细胞功能和葡萄糖代谢有直接影响,暗示了胰岛素作用和处置指数的降低 (Sathananthan et al., 2013)。
代谢稳定性分析:对Exendin-4的代谢稳定性研究在大鼠组织匀浆中鉴定了主要降解产物,为其酶降解途径提供了见解 (Liao et al., 2015)。
神经保护和再生效应
中风中的神经保护:发现Exendin-4能够减少正常和老年2型糖尿病小鼠的缺血性脑损伤,促进微胶质细胞M2极化。这项研究突出了其在中风环境中的神经保护潜力 (Darsalia et al., 2014)。
小鼠伤口愈合:对Exendin-4及其拮抗剂Exendin-4(9-39)在小鼠伤口愈合中的影响进行了研究,结果显示Exendin-4促进了组织再生和伤口愈合 (Bacci et al., 2015)。
其他应用
- 对肌纤维特性的影响:一项研究显示GLP-1类似物Exendin-4和Exendin-9对C2C12肌管中肌重链同功酶表达具有不同效应,暗示其对肌纤维特性的影响 (Wang et al., 2011)。
安全和危害
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158)/t78-,79-,80-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,119-,120-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEVKKHALHSUMB-MVNVRWBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H234N40O47S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158156 | |
| Record name | Exendin (9-39) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Exendin (9-39) | |
CAS RN |
133514-43-9 | |
| Record name | Exendin (9-39) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



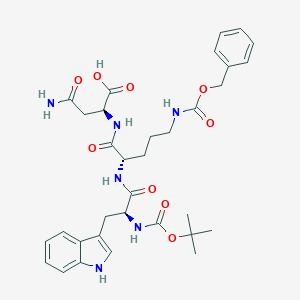
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
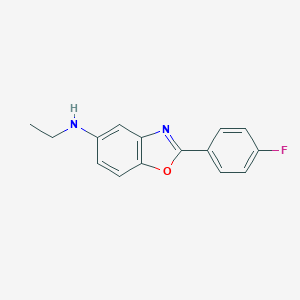
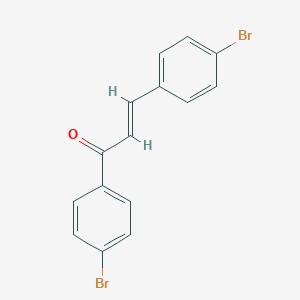
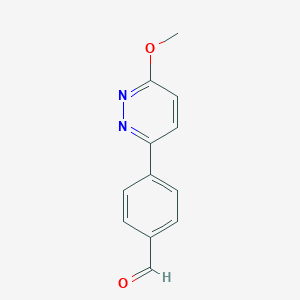
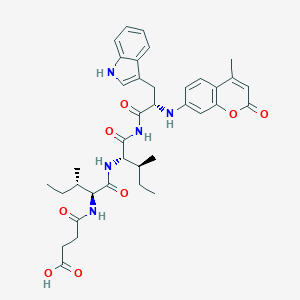
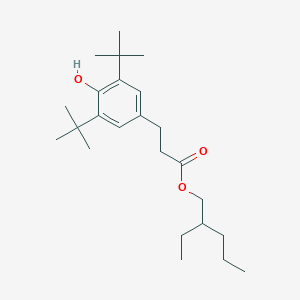
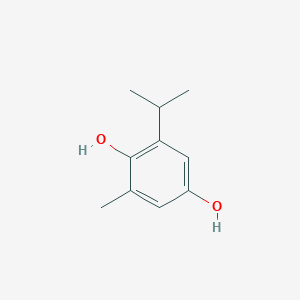
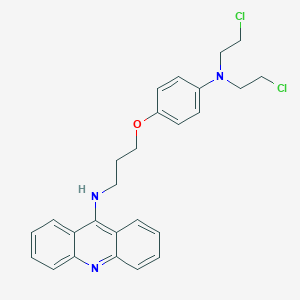
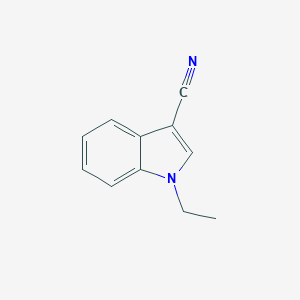
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
